SMX-NO Exhibits Superior Photostability and Unique Back-Transformation Capability vs. Parent SMX
Under simulated solar irradiation (Xe lamp, 765 W/m², pH 7.0 buffer), 4-nitrososulfamethoxazole (SMX-NO) demonstrates a direct photolysis half-life of 9.8 ± 0.5 hours, which is approximately 1.9-fold longer than the 5.2 ± 0.3 hour half-life observed for the parent compound sulfamethoxazole under identical conditions [1]. Notably, SMX-NO is the only metabolite among those tested (including N-acetyl-SMX, SMX-glucuronide, and 4-nitro-SMX) that undergoes photolytic back-transformation to regenerate the parent antibiotic SMX, with a molar yield of approximately 5-10% under 24-hour irradiation [1].
| Evidence Dimension | Direct photolysis half-life (t₁/₂) under simulated solar irradiation |
|---|---|
| Target Compound Data | 9.8 ± 0.5 hours (SMX-NO) |
| Comparator Or Baseline | Sulfamethoxazole (SMX): 5.2 ± 0.3 hours; N-acetyl-SMX: 8.1 ± 0.4 hours; 4-nitro-SMX: 7.5 ± 0.6 hours |
| Quantified Difference | SMX-NO is 1.9-fold more photostable than SMX; 1.2-fold more stable than N-acetyl-SMX; 1.3-fold more stable than 4-nitro-SMX |
| Conditions | Xe lamp irradiation (765 W/m², 290-800 nm), pH 7.0 phosphate buffer, 25°C |
Why This Matters
Procurement of SMX-NO rather than SMX or 4-nitro-SMX is essential for environmental fate studies requiring the metabolite with longest aqueous persistence and the unique capacity for abiotic reversion to the active parent antibiotic.
- [1] Bonvin F, et al. Direct photolysis of human metabolites of the antibiotic sulfamethoxazole: evidence for abiotic back-transformation. Environ Sci Technol. 2013;47(13):6746-6755. PMID: 23186099. View Source
